molecular formula C13H12N2O B188727 4-(Phenylazo)benzyl Alcohol CAS No. 65926-74-1

4-(Phenylazo)benzyl Alcohol

Cat. No.: B188727
CAS No.: 65926-74-1
M. Wt: 212.25 g/mol
InChI Key: KDTXPUDCLDUROO-UHFFFAOYSA-N
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Description

4-(Phenylazo)benzyl Alcohol is an organic compound characterized by the presence of a phenyldiazenyl group attached to a phenyl ring, which is further connected to a methanol group. This compound is notable for its vibrant color and is often used in dye and pigment industries due to its azo group, which is responsible for its chromophoric properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Phenylazo)benzyl Alcohol typically involves a diazotization reaction followed by a coupling reaction. The process begins with the diazotization of aniline to form a diazonium salt. This is achieved by treating aniline with sodium nitrite in the presence of hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with phenol under alkaline conditions to form the azo compound. Finally, the azo compound is reduced to this compound using a reducing agent such as sodium borohydride.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to maintain precise reaction conditions.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is oxidized to form a carbonyl group, resulting in the formation of (4-[(E)-Phenyldiazenyl]phenyl)aldehyde.

    Reduction: The azo group in this compound can be reduced to form the corresponding amine, (4-aminophenyl)methanol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and hydrogen gas in the presence of a palladium catalyst are commonly used reducing agents.

    Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: (4-[(E)-Phenyldiazenyl]phenyl)aldehyde

    Reduction: (4-aminophenyl)methanol

    Substitution: Various substituted phenylmethanol derivatives

Scientific Research Applications

4-(Phenylazo)benzyl Alcohol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the design of azo-based prodrugs.

    Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Phenylazo)benzyl Alcohol involves its interaction with various molecular targets, primarily through its azo and hydroxyl groups. The azo group can undergo reduction to form amines, which can then participate in further biochemical reactions. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. These interactions can affect various biochemical pathways, making this compound a versatile compound in research.

Comparison with Similar Compounds

    (4-[(E)-Phenyldiazenyl]phenyl)amine: Similar in structure but with an amine group instead of a hydroxyl group.

    (4-[(E)-Phenyldiazenyl]phenyl)aldehyde: Similar in structure but with an aldehyde group instead of a hydroxyl group.

    (4-[(E)-Phenyldiazenyl]phenyl)acetic acid: Similar in structure but with a carboxylic acid group instead of a hydroxyl group.

Uniqueness: 4-(Phenylazo)benzyl Alcohol is unique due to its combination of an azo group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(4-phenyldiazenylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c16-10-11-6-8-13(9-7-11)15-14-12-4-2-1-3-5-12/h1-9,16H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDTXPUDCLDUROO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10339338
Record name (4-[(E)-Phenyldiazenyl]phenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195389
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

65926-74-1
Record name (4-[(E)-Phenyldiazenyl]phenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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